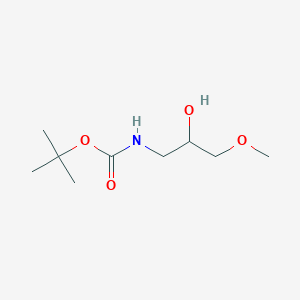

tert-Butyl (2-hydroxy-3-methoxypropyl)carbamate

Beschreibung

tert-Butyl (2-hydroxy-3-methoxypropyl)carbamate is a carbamate derivative characterized by a propyl backbone substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 2- and 3-positions, respectively. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes. This compound is frequently utilized in medicinal chemistry and organic synthesis, particularly in the development of bioactive molecules and intermediates. Its structural features, including polar hydroxyl and methoxy groups, influence its solubility, reactivity, and interactions in biological systems .

Eigenschaften

Molekularformel |

C9H19NO4 |

|---|---|

Molekulargewicht |

205.25 g/mol |

IUPAC-Name |

tert-butyl N-(2-hydroxy-3-methoxypropyl)carbamate |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-5-7(11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12) |

InChI-Schlüssel |

WRKMUZYLLUPEPN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NCC(COC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-hydroxy-3-methoxypropyl)carbamate can be achieved through various methods. One common approach involves the reaction of tert-butyl carbamate with 2-hydroxy-3-methoxypropylamine under mild conditions. The reaction typically requires a base such as cesium carbonate and a solvent like 1,4-dioxane . Another method involves the use of di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine in acetonitrile, followed by purification through flash chromatography .

Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (2-hydroxy-3-methoxypropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an amine.

Substitution: Formation of various substituted carbamates.

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl (2-hydroxy-3-methoxypropyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under mild conditions, making it valuable in organic synthesis .

Biology: In biological research, this compound is used in the preparation of isobaric mix solutions for post-column infusion experiments during single-stage orbitrap mass spectrometric analysis .

Medicine: The compound is used in the synthesis of N-Boc-protected anilines, which are intermediates in the production of pharmaceuticals .

Industry: In the industrial sector, tert-butyl carbamates are used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .

Wirkmechanismus

The mechanism of action of tert-butyl (2-hydroxy-3-methoxypropyl)carbamate involves its role as a protecting group for amines. The carbamate group can be cleaved under acidic conditions, releasing the free amine. This process is facilitated by the presence of the tert-butyl group, which stabilizes the intermediate formed during the cleavage reaction .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Functional Group Variations

(a) tert-Butyl (3-oxopropyl)carbamate (Compound 24)

- Structure : Features a ketone (3-oxo) group instead of hydroxyl/methoxy substituents.

- Synthesis : Prepared via literature methods involving straightforward oxidation or condensation reactions.

- Properties: The ketone group increases electrophilicity, making it reactive toward nucleophiles (e.g., amines in reductive amination).

- Applications : Intermediate for reductive amination (e.g., synthesis of compound 26 in ) .

(b) tert-Butyl (2-(4-arylaminophenyl)cyclopropyl)carbamates

- Structure : Cyclopropane ring substituted with aryl groups and a Boc-protected amine.

- Synthesis : Uses PyBOP-mediated coupling with aryl amines, requiring inert conditions (N₂ atmosphere).

- The aryl groups introduce π-π stacking interactions, unlike the polar substituents in the target compound .

(c) (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate

Structural Complexity and Steric Effects

(a) tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296)

- Structure: Cyclohexyl ring with methoxy and Boc-protected aminomethyl groups.

- Synthesis : Multi-step process involving stereoselective amination and coupling reactions.

- The methoxy group on the ring may alter solubility differently compared to the propyl-chain methoxy in the target compound .

(b) tert-Butyl (2-amino-3-phenylpropyl)carbamate

- Structure : Phenyl group at the 3-position and a free amine.

- Properties : The phenyl group increases hydrophobicity, favoring membrane permeability. The unprotected amine enhances reactivity but reduces stability, necessitating Boc protection .

Biologische Aktivität

tert-Butyl (2-hydroxy-3-methoxypropyl)carbamate is a carbamate derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a tert-butyl group and a methoxy-substituted propanol moiety, which contribute to its unique chemical properties and biological interactions.

- Molecular Formula : C${10}$H${21}$NO$_{4}$

- Molecular Weight : Approximately 203.29 g/mol

- Solubility : Soluble in organic solvents such as ethanol and dichloromethane.

The biological activity of tert-butyl (2-hydroxy-3-methoxypropyl)carbamate is primarily attributed to its ability to interact with various biological targets. The hydroxyl and carbamate functional groups can form hydrogen bonds, facilitating interactions with enzymes and receptors involved in critical biochemical pathways. This compound may act as an inhibitor or modulator of specific enzymes, affecting metabolic processes and signaling pathways.

Antimicrobial Properties

Research indicates that tert-butyl (2-hydroxy-3-methoxypropyl)carbamate exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, studies have demonstrated its effectiveness against:

- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.

- Fungal Strains : Exhibits antifungal properties that inhibit the growth of common fungal pathogens.

This broad-spectrum activity suggests potential applications in developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

Preliminary studies have indicated that tert-butyl (2-hydroxy-3-methoxypropyl)carbamate may possess cytotoxic effects on cancer cell lines. The compound's mechanism appears to involve:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through modulation of cell cycle regulators.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various carbamate derivatives, including tert-butyl (2-hydroxy-3-methoxypropyl)carbamate. The results showed that this compound inhibited the growth of Staphylococcus aureus with an IC$_{50}$ value of 12 µM, indicating potent antibacterial activity.

| Compound | IC$_{50}$ (µM) | Target Pathogen |

|---|---|---|

| tert-Butyl (2-hydroxy-3-methoxypropyl)carbamate | 12 | Staphylococcus aureus |

| Control Antibiotic | 8 | Staphylococcus aureus |

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, the cytotoxic effects of tert-butyl (2-hydroxy-3-methoxypropyl)carbamate were assessed on human breast cancer cell lines (MCF-7). The compound exhibited an IC$_{50}$ value of 15 µM, suggesting significant anticancer potential.

| Cell Line | IC$_{50}$ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| Control Drug | 10 | Apoptosis induction |

Pharmacokinetics

The pharmacokinetic profile of tert-butyl (2-hydroxy-3-methoxypropyl)carbamate has not been extensively characterized; however, its solubility profile suggests favorable absorption characteristics. Further studies are needed to determine its bioavailability, metabolic stability, and distribution within biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.